molecular formula C11H12ClF2NO3S B2809799 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(difluoromethyl)azetidine CAS No. 2309314-82-5

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(difluoromethyl)azetidine

Cat. No. B2809799
CAS RN: 2309314-82-5
M. Wt: 311.73
InChI Key: JMRYYTMUFVWCCZ-UHFFFAOYSA-N
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Description

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(difluoromethyl)azetidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. This compound is also known as PF-06282999 and belongs to the class of azetidine sulfonamides.

Mechanism of Action

The mechanism of action of 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(difluoromethyl)azetidine involves the inhibition of IRAK4. IRAK4 is a protein kinase that is involved in the activation of the immune response. Upon stimulation by various molecules, such as lipopolysaccharides and cytokines, IRAK4 activates a signaling cascade that leads to the production of pro-inflammatory cytokines. Inhibition of IRAK4 by 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(difluoromethyl)azetidine results in the suppression of the immune response and the reduction of pro-inflammatory cytokine production.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(difluoromethyl)azetidine have been studied in preclinical models. The compound has been found to have a potent inhibitory effect on IRAK4, resulting in the suppression of the immune response. This effect has been shown to reduce the production of pro-inflammatory cytokines, which are responsible for the symptoms of various autoimmune diseases.

Advantages and Limitations for Lab Experiments

The advantages of 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(difluoromethyl)azetidine for lab experiments include its potent inhibitory effect on IRAK4, which makes it a valuable tool for studying the immune response. The compound has also shown promising results in preclinical studies for the treatment of various diseases, making it a potential candidate for drug development.
The limitations of 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(difluoromethyl)azetidine for lab experiments include the lack of information on its toxicity and pharmacokinetics. Further studies are needed to determine the safety and efficacy of the compound in humans.

Future Directions

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(difluoromethyl)azetidine has several potential future directions. One direction is the development of the compound as a therapeutic agent for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. Another direction is the use of the compound as a tool for studying the immune response and the role of IRAK4 in disease pathogenesis. Further studies are needed to determine the safety and efficacy of the compound in humans and to identify potential drug targets for the treatment of various diseases.

Synthesis Methods

The synthesis of 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(difluoromethyl)azetidine involves a multi-step process. The initial step involves the reaction of 3-chloro-4-methoxyaniline with trifluoromethylsulfonyl chloride to form 3-chloro-4-methoxyphenylsulfonyl chloride. This intermediate is then reacted with 1,3-difluoroazetidine to obtain 1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(difluoromethyl)azetidine. The final compound is obtained after purification by column chromatography.

Scientific Research Applications

1-((3-Chloro-4-methoxyphenyl)sulfonyl)-3-(difluoromethyl)azetidine has shown promising results in preclinical studies for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders. The compound has been found to inhibit the activity of a protein called IRAK4, which plays a crucial role in the immune response. Inhibition of IRAK4 has been shown to reduce the production of pro-inflammatory cytokines, which are responsible for the symptoms of various autoimmune diseases.

properties

IUPAC Name

1-(3-chloro-4-methoxyphenyl)sulfonyl-3-(difluoromethyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF2NO3S/c1-18-10-3-2-8(4-9(10)12)19(16,17)15-5-7(6-15)11(13)14/h2-4,7,11H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRYYTMUFVWCCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)C(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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